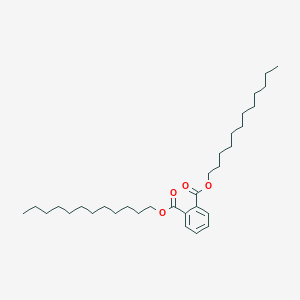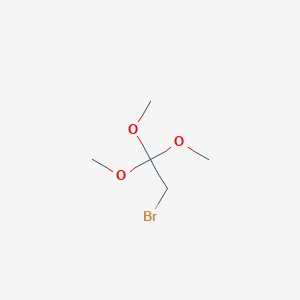
チオキナピペリフィル二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Thioquinapiperifil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of phosphodiesterase enzymes.
Industry: The compound is used in the development of new PDE-5 inhibitors for pharmaceutical applications.
作用機序
Target of Action
Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride prevents the breakdown of cGMP, leading to prolonged muscle relaxation .
Mode of Action
As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by Thioquinapiperifil dihydrochloride is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride allows cGMP to remain active for longer, leading to prolonged muscle relaxation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of Thioquinapiperifil dihydrochloride’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner .
Action Environment
The action of Thioquinapiperifil dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
生化学分析
Biochemical Properties
Thioquinapiperifil dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme PDE-5 . This interaction with PDE-5 is non-competitive, meaning that Thioquinapiperifil dihydrochloride binds to a site on the enzyme that is distinct from the active site .
Cellular Effects
Thioquinapiperifil dihydrochloride has been shown to significantly increase cyclic GMP levels in cells . After 5 minutes of incubation, the mean cyclic GMP levels of Thioquinapiperifil dihydrochloride-treated cells were found to be 0.95±0.17 pmol/10^8 cells .
Molecular Mechanism
The molecular mechanism of action of Thioquinapiperifil dihydrochloride involves its binding to PDE-5, leading to the inhibition of this enzyme . This results in an increase in the levels of cyclic GMP, a second messenger that plays a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
It has been observed that the compound can cause a significant increase in cyclic GMP levels after just 5 minutes of incubation .
Metabolic Pathways
Given its role as a PDE-5 inhibitor, it is likely to influence pathways involving cyclic GMP .
Subcellular Localization
Given its role as a PDE-5 inhibitor, it may be localized to areas of the cell where this enzyme is present .
準備方法
The synthesis of Thioquinapiperifil dihydrochloride involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the dihydrochloride salt .
化学反応の分析
Thioquinapiperifil dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and quinazoline moieties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Thioquinapiperifil dihydrochloride is unique in its high potency and selectivity for PDE-5 compared to other similar compounds. Some similar compounds include:
Sildenafil: Another PDE-5 inhibitor used for the treatment of erectile dysfunction.
Vardenafil: A PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Thioquinapiperifil dihydrochloride stands out due to its exceptionally low IC50 value, indicating its high potency .
特性
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNFHIWAHNADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204077-66-7 |
Source


|
| Record name | Thioquinapiperifil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














